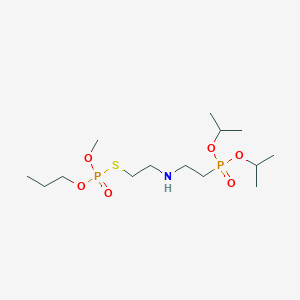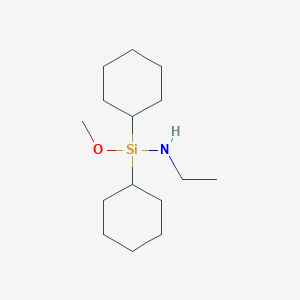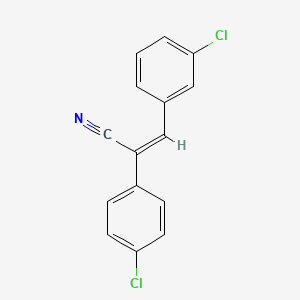
m-Chlorobenzylidene-p-chlorophenylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-Chlorobenzylidene-p-chlorophenylacetonitrile is an organic compound with the molecular formula C15H9Cl2N. It is characterized by the presence of two chlorine atoms attached to benzene rings and a nitrile group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of m-Chlorobenzylidene-p-chlorophenylacetonitrile typically involves the reaction of m-chlorobenzaldehyde with p-chlorophenylacetonitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and reaction time to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
m-Chlorobenzylidene-p-chlorophenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorine atoms on the benzene rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Formation of m-chlorobenzoic acid and p-chlorobenzoic acid.
Reduction: Formation of m-chlorobenzylamine and p-chlorobenzylamine.
Substitution: Formation of various substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
m-Chlorobenzylidene-p-chlorophenylacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of m-Chlorobenzylidene-p-chlorophenylacetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitrile group plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzyl cyanide: Similar structure with a single chlorine atom on the benzene ring.
p-Methoxyphenylacetonitrile: Contains a methoxy group instead of chlorine.
Benzylidene derivatives: Various derivatives with different substituents on the benzene rings.
Uniqueness
The combination of these functional groups makes it a valuable compound for various synthetic and research purposes .
Propiedades
Número CAS |
93986-80-2 |
|---|---|
Fórmula molecular |
C15H9Cl2N |
Peso molecular |
274.1 g/mol |
Nombre IUPAC |
(Z)-3-(3-chlorophenyl)-2-(4-chlorophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C15H9Cl2N/c16-14-6-4-12(5-7-14)13(10-18)8-11-2-1-3-15(17)9-11/h1-9H/b13-8+ |
Clave InChI |
QKPFBKLGLGRHFG-MDWZMJQESA-N |
SMILES isomérico |
C1=CC(=CC(=C1)Cl)/C=C(\C#N)/C2=CC=C(C=C2)Cl |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C=C(C#N)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({4-amino-5-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methylphenyl)ethanone](/img/structure/B14163621.png)


![4-[(Oxan-2-yl)oxy]-2,6-bis[(phenylsulfanyl)methyl]pyridine](/img/structure/B14163636.png)
![N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B14163644.png)
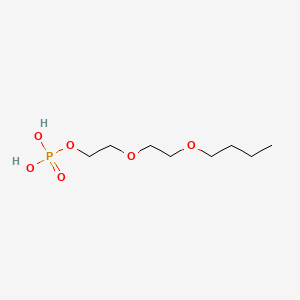
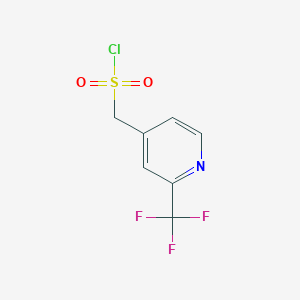
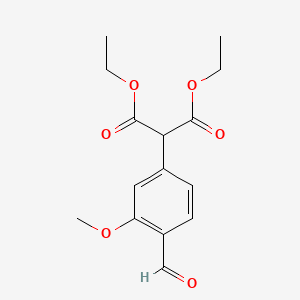
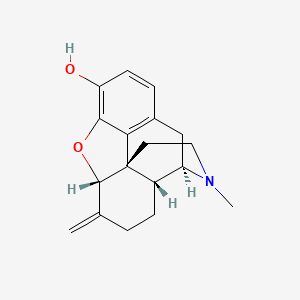
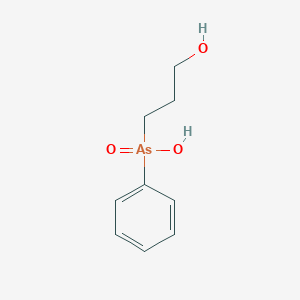
![N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B14163696.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-[(2,2-dimethyl-1-oxopropyl)amino]-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14163700.png)
